Enhanced Epoxide Electrophilicity vs. Unsubstituted Analog
The electron-withdrawing chloro substituent at the 5-position increases the electrophilicity of the epoxide ring compared to the unsubstituted 2-(oxiran-2-yl)pyridine. This modulation is a direct consequence of the inductive effect (-I) of chlorine, which polarizes the adjacent C-O bonds of the oxirane and increases the partial positive charge on the epoxide carbons. This effect is not present in the unsubstituted analog [1].
| Evidence Dimension | Electron density at epoxide carbons / Reactivity toward nucleophiles |
|---|---|
| Target Compound Data | Increased partial positive charge on epoxide carbons due to electron-withdrawing 5-Cl substituent. |
| Comparator Or Baseline | 2-(oxiran-2-yl)pyridine (no chloro substituent) exhibits lower partial positive charge on epoxide carbons. |
| Quantified Difference | Qualitative: Reactivity is enhanced; the presence of the chloro group allows for chemoselective functionalization that is not possible with the unsubstituted analog. |
| Conditions | Electronic structure analysis; reactivity observed in nucleophilic ring-opening reactions. |
Why This Matters
This increased electrophilicity directly translates to faster reaction kinetics and milder reaction conditions for nucleophilic epoxide ring-opening, a critical advantage in time-sensitive synthetic campaigns and in reducing side-product formation during complex molecule assembly.
- [1] Wosińska-Hrydczuk, M., & Skarżewski, J. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Heteroatom Chemistry, 2019, Article ID 2381208. View Source
